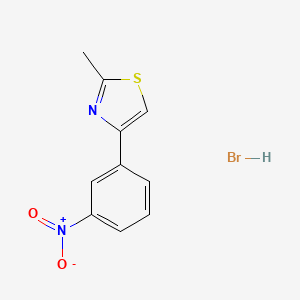

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Description

BenchChem offers high-quality 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-(3-nitrophenyl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.BrH/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBHGPYYHKGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, physicochemical properties, and potential biological activities. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for future research and development.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic pharmaceuticals, including antibiotics, anti-inflammatory agents, and anticancer drugs.[1][2] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the modulation of a compound's physicochemical and pharmacological properties to enhance its therapeutic efficacy.[3] The introduction of a nitrophenyl group to the thiazole scaffold, as seen in the topic compound, is a common strategy in drug design to explore and enhance biological activity.[4]

This guide focuses on the hydrobromide salt of 2-Methyl-4-(3-nitro-phenyl)-thiazole. The formation of a hydrobromide salt is a standard practice in pharmaceutical development to improve the solubility, stability, and bioavailability of a parent compound.

Chemical Structure and Properties

The chemical structure of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is characterized by a central thiazole ring substituted with a methyl group at the 2-position and a 3-nitrophenyl group at the 4-position. The hydrobromide salt is formed by the protonation of the thiazole nitrogen atom.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methyl-4-(3-nitro-phenyl)-thiazole and its hydrobromide salt, based on data from analogous compounds and computational models.

| Property | Predicted Value for Free Base | Predicted Value for Hydrobromide Salt | Rationale/Supporting Evidence |

| Molecular Formula | C10H8N2O2S | C10H9BrN2O2S | Based on chemical structure. |

| Molecular Weight | 220.25 g/mol | 301.16 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to yellow solid | Crystalline solid | Thiazole derivatives are often colored solids.[5] |

| Melting Point (°C) | 150-170 | >200 (with decomposition) | Salt formation generally increases the melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (DMSO, DMF, alcohols) | More soluble in water and polar protic solvents than the free base | Protonation increases polarity and aqueous solubility.[6] |

| pKa (of conjugate acid) | 2.0 - 3.0 | Not Applicable | The thiazole ring is weakly basic. |

| LogP | 2.5 - 3.5 | Lower than the free base | Increased polarity of the salt form reduces the partition coefficient. |

Synthesis and Purification

The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a two-step process involving the Hantzsch thiazole synthesis to form the free base, followed by salt formation with hydrobromic acid.

Step 1: Synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole (Free Base)

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Caption: Hantzsch synthesis of the thiazole core.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-phenacyl bromide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Thioamide: Add thioacetamide (1.0 - 1.2 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as sodium bicarbonate solution, which may cause the product to precipitate.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Methyl-4-(3-nitro-phenyl)-thiazole.

Step 2: Formation of the Hydrobromide Salt

The hydrobromide salt is prepared by reacting the synthesized free base with hydrobromic acid.

Reaction Scheme:

Caption: Protonation to form the hydrobromide salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified 2-Methyl-4-(3-nitro-phenyl)-thiazole in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.

-

Acidification: Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise to the solution while stirring.

-

Precipitation: The hydrobromide salt will precipitate out of the solution upon addition of the acid. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the crystalline product by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether to remove any residual acid.

-

Drying: Dry the final product, 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, under vacuum.

Spectroscopic and Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques. The following are the expected characterization data based on analogous structures found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the hydrobromide salt in a solvent like DMSO-d₆ is expected to show characteristic signals. The proton on the thiazole ring (C5-H) will likely appear as a singlet downfield. The aromatic protons of the 3-nitrophenyl group will exhibit a complex splitting pattern in the aromatic region. The methyl protons at the C2 position will appear as a singlet, likely shifted slightly downfield compared to the free base due to the protonation of the thiazole ring. The acidic N-H proton may appear as a broad singlet.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbons of the thiazole ring will appear in the characteristic region for this heterocycle. The carbons of the nitrophenyl ring and the methyl carbon will also be identifiable.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ for the thiazolium N-H.

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the thiazole and phenyl rings.[9]

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-H stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrobromide salt, electrospray ionization (ESI) in positive ion mode is appropriate. The spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺, corresponding to the protonated form of 2-Methyl-4-(3-nitro-phenyl)-thiazole.[10][11]

Potential Biological Activities and Applications

Thiazole derivatives are known to exhibit a wide range of biological activities.[2] The presence of the nitrophenyl moiety in 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide suggests potential for several therapeutic applications.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives.[12][13] The incorporation of a nitro group can enhance this activity. It is hypothesized that 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide may exhibit inhibitory activity against various bacterial and fungal strains.[14] The proposed mechanism could involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anticancer Activity

Thiazole-containing compounds have shown significant promise as anticancer agents.[4][15] The nitroaromatic group can contribute to cytotoxic effects against cancer cell lines.[16] Potential mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with DNA synthesis.[15][17] Further in-vitro studies on various cancer cell lines are warranted to explore the cytotoxic potential of this compound.

Enzyme Inhibition

Derivatives of 4-(3-nitrophenyl)thiazole have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[18][19] This suggests that 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide could be a lead compound for the development of novel MAO inhibitors.

In Silico ADME-Tox Profile

Computational (in silico) studies of similar thiazole derivatives suggest that they may possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating good potential for oral bioavailability.[20][21] However, toxicological assessments are crucial to determine the safety profile of the compound.

Conclusion and Future Directions

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a compound with significant potential for further investigation in the field of drug discovery. The well-established Hantzsch synthesis provides a reliable route for its preparation, and its hydrobromide salt form offers advantages in terms of handling and formulation. Based on the biological activities of structurally related compounds, this molecule warrants screening for antimicrobial, anticancer, and enzyme inhibitory activities.

Future research should focus on the experimental validation of the predicted physicochemical properties and a thorough in-vitro and in-vivo evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the methyl and nitrophenyl substituents, could lead to the discovery of more potent and selective therapeutic agents.

References

- Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. (2017). Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1436-1447.

- Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. (n.d.).

- The Synthesis and NMR Analysis of the Thiazolium and Thiazinium Betaines. (n.d.).

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1966). Journal of the Chemical Society B: Physical Organic, 339.

- In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. (2024). Scientific Electronic Archives, 17(4).

- Thiazole(288-47-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules, 27(17), 5649.

- Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Chemistry & Biodiversity.

- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Journal of Biomolecular Structure and Dynamics.

- In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. (n.d.). Scientific Electronic Archives.

- Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. (2016). Research in Pharmaceutical Sciences, 11(3), 225-233.

- Synthesis and Reactions of Some Thiazole Deriv

- Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Journal of the Iranian Chemical Society.

- Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2013). Bioorganic & Medicinal Chemistry Letters, 23(13), 3786-3790.

- Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one deriv

- Thiazolium Salts as Chalcogen Bond Donors. (2022). Crystal Growth & Design, 22(8), 4885-4893.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). International Journal of Molecular Sciences, 25(2), 856.

- Synthesis and cytotoxicity evaluation of some new 6 -nitro derivatives of thiazole-containing 4-(3H)-quinazolinone. (2016).

- Thiazole. (n.d.). NIST WebBook.

- Synthesis, antibacterial activity and quantum-chemical studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6646-6652.

- In vitro and in silico studies of antimicrobial activity. (n.d.).

- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (n.d.). 960化工网.

- Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles. (n.d.).

- The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... (n.d.).

- Parts of the ¹H NMR spectra of charged triazolinium salts (a) 9, (b) 11, and (c) 1. (n.d.).

- A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (n.d.). ChemRxiv.

- High resolution mass spectrometry.—II Some substituted benzothiazoles. (n.d.). Research Solutions Pages.

- Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. (n.d.). International Journal of Research in Pharmacy and Chemistry.

-

Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][10][12][15]triazole Derivatives. (n.d.). ChemRxiv.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1741.

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024).

- Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degrad

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2022). Molecules, 27(24), 8758. 36.[7][15]Thiazolo[3,2-b][10][12][15]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. (2025). MDPI.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Pharmaceuticals, 15(7), 882.

- 2-Methyl-4-phenyl-1,3-thiazole. (n.d.). PubChem.

- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612.

- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. (2019). Pescara.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.

- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2025).

- One-pot synthesis of 2-hydrazonyl-4-phenylthiazoles via [PDBMDIm]Br-catalyzed reaction under solvent-free conditions. (2025).

- Protonation – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 5. ricerca.unich.it [ricerca.unich.it]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ifj.edu.pl [ifj.edu.pl]

- 8. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Vista do In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds [scientificelectronicarchives.org]

- 21. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds | Scientific Electronic Archives [scientificelectronicarchives.org]

An In-depth Technical Guide to 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide: Molecular Characteristics, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide, a compound of interest in medicinal chemistry and drug discovery. The document details its molecular formula and weight, offers insights into its synthesis, and provides a framework for its spectroscopic characterization.

Core Molecular Attributes

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is the salt form of the parent compound, 2-Methyl-4-(3-nitro-phenyl)-thiazole. The addition of hydrobromic acid enhances the compound's solubility in aqueous solutions, a critical property for many pharmaceutical applications.

Molecular Formula and Weight

The fundamental properties of the parent molecule and its hydrobromide salt are summarized below. The data for the parent molecule, 2-Methyl-4-(3-nitro-phenyl)-thiazole, is based on its isomer, 2-methyl-4-(4-nitrophenyl)thiazole, which shares the same molecular formula and weight. The characteristics of the hydrobromide salt are calculated based on the addition of hydrogen bromide (HBr).

| Property | 2-Methyl-4-(3-nitro-phenyl)-thiazole | 2-Methyl-4-(3-nitro-phenyl)-thiazole Hydrobromide |

| Molecular Formula | C10H8N2O2S | C10H9BrN2O2S |

| Molecular Weight | 220.25 g/mol [][2] | 301.16 g/mol |

Chemical Structure

The chemical structure of the parent thiazole derivative is crucial for understanding its reactivity and biological interactions.

Figure 1: Chemical structure of 2-Methyl-4-(3-nitro-phenyl)-thiazole.

Synthesis and Experimental Protocols

The synthesis of 4-aryl-thiazole derivatives typically follows established synthetic routes, most notably the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone.

General Synthesis Workflow

The synthesis of 2-Methyl-4-(3-nitro-phenyl)-thiazole can be conceptualized through the following workflow.

Figure 2: General synthetic workflow for 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide.

Step-by-Step Synthesis Protocol

The following is a generalized protocol for the synthesis of the parent compound, which can then be converted to its hydrobromide salt.

-

Reaction Setup: In a round-bottom flask, dissolve thioacetamide and 2-bromo-1-(3-nitrophenyl)ethan-1-one in a suitable solvent such as ethanol or acetone.

-

Cyclization: The mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration to remove any precipitate and washing with a sodium carbonate solution to neutralize any excess acid.[3] The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol.[3]

-

Salt Formation: To obtain the hydrobromide salt, the purified 2-Methyl-4-(3-nitro-phenyl)-thiazole is dissolved in an appropriate solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen bromide in a non-aqueous solvent. The resulting precipitate is the hydrobromide salt, which can be collected by filtration and dried.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl ring, the proton on the thiazole ring, and the methyl group. The aromatic protons will typically appear as multiplets in the range of 7-8.5 ppm.[4] The thiazole proton signal is expected as a singlet, and the methyl protons will also present as a singlet at a higher field.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbons of the thiazole and nitrophenyl rings, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

-

C=N stretching of the thiazole ring.

-

N-O stretching of the nitro group.

-

C-H stretching of the aromatic and methyl groups.

-

C-S stretching of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the 2-Methyl-4-(3-nitro-phenyl)-thiazole cation.

Applications and Future Directions

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The presence of the nitrophenyl group can further modulate the biological activity of the molecule. Derivatives of 4-(3-nitrophenyl)thiazole have been investigated as potential inhibitors of human monoamine oxidase (hMAO), which are targets for the treatment of neurodegenerative disorders.[4][6]

Further research on 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide could involve:

-

In-depth Biological Screening: Evaluating its activity against a wide range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize biological activity and pharmacokinetic properties.

-

Mechanism of Action Studies: Investigating how the compound exerts its biological effects at a molecular level.

Conclusion

This technical guide has provided a detailed overview of the molecular properties, synthesis, and characterization of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide. The information presented serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, providing a solid foundation for further investigation and application of this promising compound.

References

- G. V. R. M. V. R. L. N. S. R. K. V. S. G. and C. S. S. S. "Spectroscopic study of 2-phenyl-thiazole -4-yl-methyl-quinolinium iodine." Romanian Journal of Physics, vol. 59, nos. 5-6, pp. 550-560, 2014.

- Carradori, S. et al. "4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis." Future Medicinal Chemistry, vol. 11, no. 5, pp. 597-612, 2019.

- Al-Otaibi, M. A. et al. "The methodical approach to synthesizing thiazole derivatives. Synthesis 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(4-nitrophenyl)thiourea (IIa).

-

PubChem. 2-Methyl-4-phenyl-1,3-thiazole. [Link]

- Biris, C. et al. "Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin." Molecules, vol. 24, no. 18, p. 3390, 2019.

-

Cheméo. Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) (CAS 102300-80-1). [Link]

- Chu, C. et al. "Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide." AIP Conference Proceedings, vol. 2339, no. 1, p. 020085, 2021.

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

ResearchGate. Molecular and crystal structure, spectroscopic properties of 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole determined by the experimental method and a quantum chemical calculation. [Link]

- Ayati, A. et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, vol. 27, no. 12, p. 3931, 2022.

- Patel, K. D. et al. "Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity." Results in Chemistry, vol. 5, p. 100803, 2023.

-

BuyersGuideChem. 2-(3-Methyl-4-nitro-phenyl)-thiazole-4-carbaldehyde. [Link]

-

PubChemLite. 2-methyl-4-phenyl-1,3-thiazole (C10H9NS). [Link]

-

PubChemLite. 2-(4-methylphenyl)-1,3-thiazole hydrobromide (C10H9NS). [Link]

-

NIST. 2-Amino-4-(4-nitrophenyl)thiazole. [Link]

-

ResearchGate. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. [Link]

- El-Sayed, M. A. F. et al. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-Thiazole Derivatives as Potential Anticancer Agents." Molecules, vol. 27, no. 24, p. 8920, 2022.

-

Pescara, Università degli Studi "G. d'Annunzio". 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. [Link]

Sources

Structure-Activity Relationship of 3-Nitro-Phenyl Thiazole Derivatives: A Guide for Drug Discovery and Development

An In-Depth Technical Guide

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific, highly potent subclass: 3-nitro-phenyl thiazole derivatives. The inclusion of a nitro group at the meta-position of the phenyl ring is a critical pharmacophoric feature that confers and significantly enhances a range of therapeutic properties, including anticancer, antimicrobial, and neuroprotective activities.[4][5][6][7] This document provides an in-depth exploration of the structure-activity relationships (SAR) for this scaffold, synthesizes key findings from authoritative research, details essential experimental protocols, and offers insights into the rational design of next-generation therapeutic agents based on this privileged framework.

Introduction: The Significance of the 3-Nitro-Phenyl Thiazole Scaffold

Thiazole-containing compounds are integral to both natural products and synthetic drugs, valued for their diverse pharmacological profiles which include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][8][9] The amphiphilic nature of the thiazole ring, possessing both lipophilic and hydrophilic characteristics, contributes to favorable pharmacokinetic properties.[1]

The focus of this guide, the 3-nitro-phenyl thiazole core, has emerged as a particularly promising scaffold. The strong electron-withdrawing nature of the nitro group (NO₂) at the meta-position of the phenyl ring profoundly influences the electronic distribution of the entire molecule. This modification has been shown to be a key determinant for potent biological activity across multiple therapeutic areas.[5][10] For instance, this specific structural motif is crucial for achieving selective inhibition of human monoamine oxidase-B (hMAO-B), a key target in neurodegenerative diseases, and for conferring potent cytotoxicity against aggressive cancer cell lines.[4][5][6] Understanding the intricate relationships between structural modifications and biological outcomes is paramount for leveraging this scaffold to its full therapeutic potential.

General Synthesis Pathway

The most common and efficient method for synthesizing the 4-(3-nitrophenyl)thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. For this specific scaffold, the reaction typically proceeds between 2-bromo-3′-nitroacetophenone and a substituted thiosemicarbazide or thioamide.

The general workflow is outlined below:

Caption: Key modification points and their general impact on biological activity.

Anticancer Activity

Derivatives of this class have demonstrated significant potential as anticancer agents, particularly through the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). [5][11]

-

The Primacy of the 3-Nitro Group: The 3-nitrophenylthiazolyl moiety is a powerful driver of cytotoxic activity. In a study evaluating activity against the MDA-MB-231 (triple-negative breast cancer) cell line, the 3-nitro derivative (4d ) exhibited an IC₅₀ value of 1.21 µM, which is nearly identical to the reference drug sorafenib (IC₅₀ = 1.18 µM). [5]Replacing the 3-nitro group with other substituents, such as 4-chloro or 4-bromo, retained good activity but did not surpass the potency of the 3-nitro analog. [5]* Mechanism of Action: The anticancer effect is strongly linked to the inhibition of VEGFR-2, a critical kinase in tumor angiogenesis. The 3-nitrophenylthiazolyl derivative 4d demonstrated potent VEGFR-2 inhibitory activity, which correlates with its cytotoxicity. [5]This inhibition disrupts downstream signaling required for the formation of new blood vessels that supply tumors.

-

Substituent Effects: While the 3-nitro group is paramount, substitutions on other parts of the molecule can fine-tune activity. Electron-withdrawing groups, in general, tend to enhance cytotoxic response. [8][10]

Caption: Simplified pathway showing VEGFR-2 inhibition by 3-nitro-phenyl thiazole derivatives.

Antimicrobial Activity

The thiazole core is a well-established antimicrobial scaffold, and the addition of a nitro group can significantly enhance this property. [3][9][12]

-

Role of the Nitro Group: The nitro group itself is suggested to be the chemical structure responsible for excellent antibacterial activity, particularly against anaerobic bacteria. [7]Nitrothiazole derivatives have been shown to be bactericidal, with efficacy comparable to or better than standard antibiotics like ampicillin and tetracycline against certain strains. [7]* Broad Spectrum Potential: Studies show activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. [10]* SAR Insights: SAR analysis of pyrazolyl–thiazole derivatives revealed that electron-withdrawing groups, specifically the 3-nitro substituent, led to the highest antibacterial activity against Bacillus subtilis and Bacillus megaterium. [10]This highlights a consistent principle where the electron-deficient nature of the 3-nitrophenyl ring enhances interaction with microbial targets.

hMAO-B Inhibition for Neurodegenerative Disorders

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as potent, selective, and reversible inhibitors of human monoamine oxidase B (hMAO-B). [4][6]This is a critical target for treating neurodegenerative disorders like Parkinson's disease.

-

Essential Pharmacophore: The research clearly demonstrates that the hydrazothiazole nucleus bearing a phenyl ring at C4, functionalized at the meta position with a nitro group, is a vital pharmacophoric feature for selective hMAO-B inhibition. [4][6]* Impact of Hydrazone Substituents: The nature of the substituent attached to the hydrazone moiety is crucial for tuning potency and selectivity. Different (hetero)aromatic substituents have been explored to establish robust SAR, allowing for the optimization of the lead compounds. [4][6]* Multi-Target Potential: The most potent hMAO-B inhibitors from these series also exhibit antioxidant properties, which is highly beneficial for treating multifactorial neurodegenerative diseases where oxidative stress plays a significant role. [4]

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound ID | R-Group on Phenyl Ring (at C4 of Thiazole) | Target Cell Line | IC₅₀ (µM) | Reference |

| 4d | 3-NO₂ | MDA-MB-231 | 1.21 | [5] |

| 4b | 4-Cl | MDA-MB-231 | 3.52 | [5] |

| 4c | 4-Br | MDA-MB-231 | 4.89 | [5] |

| 4e | 3-OCH₃ | MDA-MB-231 | >50 | [5] |

| Sorafenib | (Reference Drug) | MDA-MB-231 | 1.18 | [5] |

Table 2: Antimicrobial Activity of Selected Pyrazolyl–Thiazole Derivatives

| Compound ID | R-Group on Phenyl Ring (at C5 of Thiazole) | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 7c | 3-NO₂ | Bacillus subtilis | 16 | [10] |

| 7c | 3-NO₂ | Bacillus megaterium | 16 | [10] |

| 7d | 4-Cl | Bacillus subtilis | 16 | [10] |

| 7g | 4-F | Escherichia coli | 15 | [10] |

| Penicillin | (Reference Drug) | Bacillus subtilis | 18 | [10] |

Key Experimental Protocols

General Protocol: Synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone Derivatives

This protocol is adapted from the Hantzsch synthesis method described for this class of compounds. [4][10] Objective: To synthesize a target 3-nitro-phenyl thiazole derivative via a two-step process.

Step 1: Synthesis of Thiosemicarbazone Intermediate

-

Dissolve 10 mmol of a selected (hetero)aromatic aldehyde or ketone in 50 mL of ethanol.

-

Add 10 mmol of thiosemicarbazide to the solution.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazone intermediate.

Step 2: Cyclization to form the Thiazole Ring

-

Suspend 5 mmol of the thiosemicarbazone intermediate from Step 1 in 50 mL of absolute ethanol.

-

Add an equimolar amount (5 mmol) of 2-bromo-3′-nitroacetophenone to the suspension.

-

Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture. The product will typically precipitate from the solution.

-

Filter the solid product, wash thoroughly with ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the purified 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines. [5][11] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 3-nitro-phenyl thiazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sorafenib).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 3-nitro-phenyl thiazole scaffold is unequivocally a privileged structure in modern medicinal chemistry. The SAR data consistently demonstrate that the 3-nitro group is a powerful determinant of biological activity, conferring high potency for anticancer, antimicrobial, and hMAO-B inhibitory effects. The synthetic accessibility of these derivatives through methods like the Hantzsch reaction allows for extensive derivatization and optimization.

Future research in this area should focus on:

-

Pharmacokinetic Optimization: While potency is high, future work should address properties like solubility, metabolic stability, and oral bioavailability to advance these compounds toward clinical development.

-

Exploring Novel Targets: The demonstrated efficacy against diverse targets suggests this scaffold could be adapted to inhibit other enzymes or receptors implicated in disease.

-

Toxicity Profiling: Comprehensive in vitro and in vivo toxicity studies are necessary to ensure the safety and selectivity of the most promising lead compounds.

-

Multi-Target Drug Design: Given the activity across different therapeutic areas, there is a clear opportunity to design multi-target agents, for example, compounds with both anticancer and anti-inflammatory properties, which could be highly effective in the tumor microenvironment.

By building upon the robust SAR foundation detailed in this guide, researchers and drug development professionals can rationally design and synthesize novel 3-nitro-phenyl thiazole derivatives with enhanced efficacy and improved drug-like properties.

References

- Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Kamal, A., et al. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. ResearchGate.

- Bondock, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- Kumar, A., & Kumar, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Source not explicitly provided].

-

Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

- de Paula, M., et al. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Source not explicitly provided].

-

More, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry.

-

Soundar, N. K. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. ResearchGate. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

-

Al-Azzawi, A. M., & Al-Obaidi, A. A. M. (n.d.). The methodical approach to synthesizing thiazole derivatives. ResearchGate. Available at: [Link]

-

de Oliveira, C. S., et al. (2025). Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. PubMed. Available at: [Link]

-

Al-Juboori, A. A. A., & Al-Masoudi, W. A. (2015). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate. Available at: [Link]

-

Carradori, S., et al. (2025). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. Available at: [Link]

- Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. [Source not explicitly provided].

-

Mierkis, K., et al. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Source not explicitly provided]. Available at: [Link]

- Mohammed, S. I., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Source not explicitly provided].

-

El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

-

Hof, H., et al. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy. Available at: [Link]

- Kumar, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.

-

Asim, M., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Source not explicitly provided]. Available at: [Link]

- Yadav, P., et al. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. [Source not explicitly provided].

- Khan, M. S., et al. (2022). Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

Physical and Chemical Characteristics of Thiazole Hydrobromide Salts

This technical guide details the physical and chemical characteristics of thiazole hydrobromide salts, designed for researchers in medicinal chemistry and solid-state pharmaceutical development.

Executive Summary

Thiazole hydrobromide salts represent a critical subclass of heterocyclic ammonium systems, widely utilized to modulate the solubility, crystallinity, and bioavailability of thiazole-containing Active Pharmaceutical Ingredients (APIs). Unlike their hydrochloride counterparts, which often suffer from excessive hygroscopicity or the formation of unstable hydrates, hydrobromide (HBr) salts frequently offer superior thermal stability and distinct polymorphic landscapes. This guide explores the structural causality behind these properties, focusing on the thiazolium cation’s unique chalcogen bonding capabilities and the specific solid-state interactions that define their utility in drug development.

The Thiazolium Scaffold: Electronic & Structural Fundamentals

The core of the thiazole hydrobromide salt is the thiazolium cation , formed via protonation or alkylation at the N3 position.[1]

Electronic Distribution & Aromaticity

Upon protonation, the thiazole ring retains its 6

-

Resonance Stabilization: The positive charge is delocalized across the N3-C2-S1 triad.[1] This delocalization renders the C2-proton highly acidic (pKa ~18-20 for the C2-H in thiazolium salts, compared to ~29 in neutral thiazole), making it a site for ylide formation (relevant in organocatalysis like the Stetter reaction).

-

Chalcogen Bonding (The "S...X" Interaction): A critical but often overlooked feature is the

-hole on the sulfur atom.[1] In thiazolium salts, the sulfur atom acts as a Lewis acid (chalcogen bond donor), forming strong, directional non-covalent interactions with the bromide anion (Lewis base).

The "Heavy Atom" Effect in Salt Selection

Why choose HBr over HCl?

| Feature | Hydrochloride (HCl) | Hydrobromide (HBr) | Mechanistic Rationale |

|---|---|---|---|

| Ionic Radius | 1.81 Å (Cl⁻) | 1.96 Å (Br⁻) | Larger anion reduces lattice energy density, often leading to different packing motifs. |

| Hygroscopicity | High | Moderate/Low | Lower charge density of Br⁻ reduces the enthalpy of hydration, often resulting in less hygroscopic solids. |

| Polarizability | Lower | Higher | Br⁻ is a "softer" base, forming more covalent-like interactions with the "soft" thiazolium cation. |

Synthesis & Formation Protocols

The formation of thiazole hydrobromide salts generally proceeds via two primary pathways: Direct Protonation (for simple salts) or Hantzsch Cyclization (for de novo synthesis).[1]

Pathway A: Direct Protonation ( anhydrous conditions)

This method is preferred for converting a free base thiazole API into its salt form to avoid hydrolysis of sensitive side chains.[1]

-

Reagents: Thiazole derivative, HBr (33% in AcOH or 48% aq.), Diethyl ether/Ethanol.[1]

-

Protocol:

-

Dissolve the thiazole free base in anhydrous ethanol or diethyl ether.

-

Cool to 0–5°C under inert atmosphere (

). -

Add HBr solution dropwise (1.05 equivalents). Note: Excess acid can lead to perbromide formation.[1]

-

Precipitate forms immediately. Age the slurry for 1 hour at 0°C to maximize crystallinity.

-

Filter and wash with cold ether.

-

Pathway B: Hantzsch Thiazole Synthesis (In-situ Salt Formation)

This is the standard route for synthesizing thiazole HBr salts from non-cyclic precursors.[1]

-

Mechanism: Condensation of an

-haloketone (specifically -

Reaction:

-

Key Advantage: The bromide counterion is native to the starting material (

-bromo ketone), yielding the HBr salt directly without an ion-exchange step.

Visualization of Synthesis Pathways

Figure 1: Dual pathways for Thiazole Hydrobromide synthesis. Pathway B (Hantzsch) is atom-economical as the Br atom is retained from the starting material.

Solid-State Characterization & Crystal Physics

Crystal Packing: The Chalcogen Bond

In thiazole HBr salts, the crystal lattice is stabilized not just by ionic forces and hydrogen bonds (

-

Observation: X-ray diffraction studies of thiazolium salts often reveal

distances (approx.[1] 3.4–3.5 Å) that are shorter than the sum of the van der Waals radii. -

Implication: This directional interaction restricts the rotation of the anion, leading to higher melting points and greater lattice energy compared to salts where this interaction is absent.

Thermal Properties

-

Melting Point: Thiazole HBr salts typically exhibit sharp melting endotherms, often

C (e.g., Thiamine HBr hemihydrate decomposes ~250^\circ$C).[1] -

Thermal Stability: Generally superior to HCl salts, which can lose HCl gas at lower temperatures.[1] HBr is less volatile, maintaining stoichiometry during drying processes.

Hygroscopicity Profile

While thiazole salts are polar, the HBr salts are frequently less hygroscopic than HCl salts.[1]

-

Case Study (Cabozantinib): The HBr salt of Cabozantinib showed no significant water uptake in DVS (Dynamic Vapor Sorption) studies, whereas HCl salts of similar heterocycles often deliquesce.[1]

-

Hydrate Formation: Thiazole HBr salts have a propensity to form stable stoichiometric hydrates (e.g., Hemihydrates) rather than variable non-stoichiometric channel hydrates.[1]

Spectroscopic Signatures

Identification of the salt form requires specific marker bands in IR and shifts in NMR.

Infrared Spectroscopy (FT-IR)

| Vibration Mode | Frequency ( | Description |

| 2800 – 3100 | Broad, strong band characteristic of ammonium salts. Often overlaps with C-H. | |

| 1580 – 1620 | Shifted to higher frequencies compared to the free base due to increased double-bond character upon protonation.[1] | |

| Thiazole Ring Breathing | ~1480 & ~1380 | Characteristic skeletal vibrations of the 5-membered ring.[1] |

| Anion Interaction | Far IR (<400) |

Nuclear Magnetic Resonance ( -NMR)

-

C2-Proton Shift: The most diagnostic signal. In the free base, the C2-H appears ~8.8–9.0 ppm. In the hydrobromide salt , this proton is significantly deshielded, shifting downfield to 9.5–10.2 ppm due to the positive charge on the adjacent nitrogen.[1]

-

N-H Proton: In DMSO-

, the

Experimental Protocol: Solubility & Stability Testing

To validate the suitability of a thiazole HBr salt for development, the following workflow is recommended.

Diagram: Characterization Workflow

Figure 2: Standardized workflow for evaluating the physical stability of thiazole salts.

Solubility Protocol

-

Media Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8.

-

Equilibrium: Add excess salt to 5 mL of media. Shake at 37°C for 24 hours.

-

Analysis: Filter (0.45

m) and analyze via HPLC. -

Common Ion Effect: Crucial Check—Test solubility in 0.1 M NaBr. A significant drop in solubility compared to water indicates a strong common ion effect, which may impact in vivo dissolution if the patient has high halide intake (though less relevant for Br than Cl).

References

-

Thiamine Hydrobromide Hemihydrate Properties. PubChem. National Library of Medicine. Available at: [Link]

-

Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design. American Chemical Society.[2] Available at: [Link]

-

Salt formation of cabozantinib with hydrochloric and hydrobromic acids. CrystEngComm. Royal Society of Chemistry. Available at: [Link]

-

Investigation of Solubility and Dissolution of Salt Forms. Journal of Pharmaceutical Sciences. PubMed.[3] Available at: [Link]

-

Thiazole Synthesis and Reactions. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Guide: History, Synthesis, and Medicinal Chemistry of 2-Methyl-4-(3-nitro-phenyl)-thiazole Derivatives

Executive Summary

This technical guide provides an in-depth analysis of the 2-Methyl-4-(3-nitro-phenyl)-thiazole scaffold (CAS 39541-91-8), a critical building block in modern medicinal chemistry. While not a marketed drug itself, this specific derivative serves as a versatile "privileged structure" for the synthesis of diverse bioactive libraries. Its structural architecture—combining an electron-withdrawing nitro group, a central thiazole core, and a reactive C2-methyl group—enables the rapid generation of kinase inhibitors , antimicrobial agents , and neuroprotective compounds (MAO-B inhibitors).

This guide details the historical evolution of its synthesis (Hantzsch reaction), precise laboratory protocols for its generation and derivatization, and its strategic application in structure-activity relationship (SAR) studies.

Part 1: Historical Context and Discovery

The Hantzsch Legacy (1887)

The discovery of 2-Methyl-4-(3-nitro-phenyl)-thiazole is rooted in the foundational work of Arthur Hantzsch , who in 1887 reported the condensation of

-

Original Discovery: The reaction of thioacetamide with

-bromoacetophenone yields 2-methyl-4-phenylthiazole. -

Evolution to Nitro-Derivatives: The introduction of the nitro group (via 3-nitro-

-bromoacetophenone) was a strategic evolution in the mid-20th century. It allowed medicinal chemists to introduce a "masked" amino group, which could later be reduced to an aniline (4-(3-aminophenyl)-2-methylthiazole) for further functionalization (e.g., urea or amide formation).

Strategic Importance in Drug Discovery

In the late 1990s and early 2000s, with the rise of combinatorial chemistry, this scaffold gained prominence. The 3-position on the phenyl ring is critical for avoiding steric clash in enzyme active sites, while the 2-methyl group on the thiazole offers a handle for oxidation or condensation reactions.

Part 2: Chemical Architecture and Properties

The molecule comprises three distinct domains, each serving a specific function in drug design:

| Domain | Functionality | Reactivity Potential |

| Thiazole Core | Aromatic linker | |

| 3-Nitrophenyl | "Warhead" precursor | Electron-withdrawing; Reduces to -NH₂ (aniline) for library expansion. |

| C2-Methyl | Lipophilic tail / Reactive site | Can be oxidized to -CHO (aldehyde) or deprotonated for Aldol-type condensations. |

Physicochemical Data

-

Molecular Formula:

-

Molecular Weight: 220.25 g/mol

-

Melting Point: 182–184 °C (as HBr salt)

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in water.

Part 3: Synthesis Protocol (Self-Validating)

Reaction Pathway

The synthesis proceeds via a two-step sequence:

-

Bromination: 3-Nitroacetophenone

2-Bromo-1-(3-nitrophenyl)ethanone. -

Cyclization: 2-Bromo-1-(3-nitrophenyl)ethanone + Thioacetamide

Product.

Step-by-Step Methodology

Step 1: Preparation of

-Bromoketone Intermediate

-

Reagents: 3-Nitroacetophenone (16.5 g, 0.1 mol), Bromine (

, 16.0 g, 0.1 mol), Glacial Acetic Acid (150 mL). -

Protocol:

-

Dissolve 3-nitroacetophenone in glacial acetic acid in a 500 mL round-bottom flask.

-

Add

dropwise over 30 minutes while maintaining temperature at 20–25°C. -

Stir for 2 hours. The solution will decolorize as bromine is consumed.

-

Pour the mixture into ice-cold water (500 mL).

-

Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.

-

-

Validation: TLC (Hexane:EtOAc 8:2) should show a single spot with

~0.6.

Step 2: Hantzsch Cyclization

-

Reagents: 2-Bromo-1-(3-nitrophenyl)ethanone (24.4 g, 0.1 mol), Thioacetamide (7.5 g, 0.1 mol), Ethanol (200 mL).

-

Protocol:

-

Suspend the bromoketone in ethanol.

-

Add thioacetamide in one portion.

-

Reflux the mixture for 4–6 hours. A clear solution usually forms, followed by precipitation of the hydrobromide salt.

-

Cool to 0°C. Filter the solid.

-

Free Base Liberation: Suspend the solid in water and neutralize with 10%

solution. Extract with Ethyl Acetate. -

Dry over

and concentrate.

-

-

Yield: Typically 75–85%.

-

Validation:

NMR (DMSO-

Part 4: Derivatization and Biological Applications

The true power of this scaffold lies in its transformation into bioactive agents.

Workflow Visualization

The following diagram illustrates the synthesis and downstream derivatization pathways.

Caption: Synthesis and functionalization pathways for the 2-Methyl-4-(3-nitrophenyl)-thiazole scaffold.

Key Applications

1. Kinase Inhibition (The "Sorafenib" Strategy)

By reducing the nitro group to an amine (CAS 89250-34-0), researchers create a "hinge-binding" mimic. Reacting this amine with aryl isocyanates yields diaryl ureas .

-

Mechanism: The thiazole nitrogen forms a hydrogen bond with the kinase hinge region (e.g., in B-Raf or VEGFR), while the urea moiety interacts with the conserved Glu/Asp residues.

-

Reference: Bioorganic & Medicinal Chemistry Letters (See Ref 2).

2. Antimicrobial Agents

Thiazole derivatives are historically potent against Gram-positive bacteria. The 3-nitro group enhances lipophilicity, aiding cell wall penetration.

-

Activity: Derivatives have shown efficacy against S. aureus and M. tuberculosis.

-

Mechanism: Disruption of bacterial peptide synthesis or inhibition of DNA gyrase B.

3. MAO-B Inhibition (Neuroprotection)

2-Substituted-4-arylthiazoles are established Monoamine Oxidase B (MAO-B) inhibitors.

-

Relevance: Used in the treatment of Parkinson's disease.

-

SAR Insight: The 3-nitrophenyl ring fits into the hydrophobic substrate cavity of MAO-B, while the thiazole ring coordinates with the FAD cofactor.

References

-

Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogensubstituirten Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

-

Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as novel antimicrobial agents". Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 674-688. Link

-

Chimenti, F., et al. (2004). "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase". Journal of Medicinal Chemistry, 47(24), 5871–5888. (Contextual reference for MAO-B pharmacophore). Link

-

Sinfoo Biotech. "Product Data Sheet: 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide". Link

Methodological & Application

Optimal solvent selection for dissolving 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Application Note & Protocol

Optimal Solvent Selection for the Dissolution of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide. Solubility is a critical physicochemical property that influences bioavailability, formulation stability, and the success of in vitro and in vivo studies. This guide moves beyond a simple list of solvents, offering a structured, rationale-driven workflow. It integrates theoretical analysis of the compound's structure with systematic experimental protocols for qualitative screening, quantitative analysis, and stability assessment. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.

Theoretical Considerations & Compound Analysis

The rational selection of a solvent begins with a thorough analysis of the solute's molecular structure. The solubility of 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is governed by the interplay of its distinct chemical moieties.

-

The Thiazole Ring: The core of the molecule is a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen. Thiazole itself is soluble in polar solvents like water, ethanol, and methanol, largely due to its ability to form hydrogen bonds.[1][2] Its derivatives are foundational in many pharmaceuticals, and their solubility is a key area of study.[2][3]

-

Substituents and Their Influence:

-

Methyl Group (C-2): This small, non-polar alkyl group slightly increases the molecule's lipophilicity.

-

Nitrophenyl Group (C-4): This is a critical feature. The phenyl ring provides aromatic, hydrophobic character. However, the nitro group (NO₂) is a strong electron-withdrawing group, which introduces significant polarity.[3] The presence of nitro groups on phenyl substituents has been noted in other thiazole derivatives to be a key factor in their biological activity and physicochemical properties.[4]

-

-

The Hydrobromide Salt Form: The compound is supplied as a hydrobromide (HBr) salt. Salt formation is a common and highly effective strategy to enhance the aqueous solubility and dissolution rate of weakly basic drug candidates.[5][6] The hydrobromide salt is formed by the reaction of the basic nitrogen on the thiazole ring with hydrobromic acid.[7] This ionic character strongly suggests that polar protic solvents, particularly water, will be effective solubilizing agents. Compared to the free base, the salt form is expected to have significantly higher aqueous solubility.[5]

Predicted Solubility Profile: Based on this analysis, the molecule possesses a dual nature. It has significant polar and ionic character from the hydrobromide salt and the nitro group, favoring solubility in polar protic solvents. It also retains some hydrophobic character from the phenyl ring, suggesting that polar aprotic solvents or co-solvent systems may also be highly effective.

Systematic Workflow for Optimal Solvent Selection

A multi-step, tiered approach is the most efficient method for identifying a suitable solvent system. This workflow ensures that initial broad screening is followed by rigorous quantitative analysis and stability testing, saving time and resources.

Caption: Workflow for Solvent Selection.

Candidate Solvents for Initial Screening

The initial solvent panel should be diverse, covering a range of polarities and solvent types to cast a wide net. The selection below is based on the structural analysis in Section 1.

Table 1: Recommended Solvents for Initial Screening

| Solvent Class | Solvent Name | Dielectric Constant (20°C) | Boiling Point (°C) | Rationale & Key Considerations |

| Polar Protic | Purified Water (H₂O) | 80.1 | 100.0 | Excellent starting point due to the hydrobromide salt form. pH may need adjustment.[5][8] |

| Methanol (MeOH) | 32.7 | 64.7 | Good for polar compounds; can be used in co-solvent systems.[9] | |

| Ethanol (EtOH) | 24.5 | 78.4 | Less toxic alternative to methanol; widely used in formulations.[9] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 189.0 | "Universal" organic solvent, excellent for dissolving a wide range of compounds.[8] |

| N,N-Dimethylformamide (DMF) | 36.7 | 153.0 | Strong solvent, but higher toxicity; use with caution. | |

| Acetonitrile (ACN) | 37.5 | 81.6 | Common solvent for analytical chemistry (HPLC); lower solubilizing power than DMSO. | |

| Co-Solvent Systems | Water:Ethanol (1:1 v/v) | - | - | Balances aqueous solubility from the salt with organic character.[8] |

| Water:DMSO (e.g., 9:1 v/v) | - | - | A small amount of DMSO can significantly boost the solubility of hydrophobic compounds in water.[8] |

Experimental Protocols

Protocol 1: Preliminary Qualitative Solubility Screening

Objective: To rapidly identify promising solvents by visual inspection.

Materials:

-

2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide

-

Candidate solvents (from Table 1)

-

Calibrated analytical balance

-

Vortex mixer

-

Small volume glass vials (e.g., 2 mL)

Methodology:

-

Weigh approximately 1.0 mg of the compound into a clean, dry glass vial.

-

Add 100 µL of the first candidate solvent to achieve a target concentration of 10 mg/mL.

-

Cap the vial securely and vortex vigorously for 2 minutes.

-

Visually inspect the solution against a dark background. Note if the solid is fully dissolved, partially dissolved, or remains a suspension.

-

If the solid is not fully dissolved, sonication or gentle warming (e.g., to 40°C) may be applied to facilitate dissolution. Note any effects of these treatments.

-

Record observations in a table. A "clear solution" indicates a promising solvent.

-

Repeat steps 1-6 for all candidate solvents.

Table 2: Example Data for Qualitative Solubility

| Solvent | Observation at 10 mg/mL (Room Temp) | Observation after Heating (40°C) | Classification |

| Water | Partially dissolved, suspension | Clear solution | Soluble |

| Ethanol | Partially dissolved | Partially dissolved | Sparingly Soluble |

| DMSO | Clear solution | - | Very Soluble |

| Water:Ethanol (1:1) | Mostly dissolved | Clear solution | Soluble |

Protocol 2: Quantitative Solubility Determination via HPLC

Objective: To determine the maximum (saturated) solubility of the compound in the most promising solvents identified in Protocol 1.

Materials:

-

Calibrated HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Promising solvents

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Prepare a Saturated Solution: Add an excess amount of the compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 1 mL) of the solvent. This ensures undissolved solid remains.

-

Equilibrate: Tightly cap the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Separate Solid from Supernatant: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of your HPLC calibration curve.

-

Analysis: Inject the diluted sample onto the HPLC system and determine the concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the quantitative solubility.

Protocol 3: Optimization with pH Adjustment

Objective: For aqueous systems, to determine the effect of pH on solubility. Weakly basic thiazoles often become more soluble in acidic conditions.[8]

Methodology:

-

Prepare a series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Repeat the quantitative solubility determination (Protocol 2) using these buffers as the solvent.

-

Plot solubility (mg/mL) versus pH to identify the optimal pH range for maximum solubility.

Protocol 4: Solution Stability Assessment

Objective: To ensure the compound does not degrade in the chosen solvent system over time.

Methodology:

-

Prepare a stock solution of the compound in the final selected solvent system at a known concentration (e.g., 80% of maximum solubility).

-

Divide the solution into several aliquots in sealed, protected vials (e.g., amber vials to protect from light).

-

Store the vials under different conditions:

-

Refrigerated (2-8°C)

-

Room Temperature (20-25°C)

-

Accelerated (e.g., 40°C)

-

-

At specified time points (e.g., 0, 24h, 48h, 1 week), analyze an aliquot from each condition using a stability-indicating HPLC method.

-

Compare the peak area of the parent compound and look for the appearance of new degradation peaks. A loss of >5% of the parent compound typically indicates instability.

Conclusion

The selection of an optimal solvent for 2-Methyl-4-(3-nitro-phenyl)-thiazole hydrobromide is a critical step that requires a systematic and scientifically-grounded approach. By combining a theoretical understanding of the molecule's structure with a phased experimental workflow, researchers can confidently identify a solvent system that ensures complete dissolution and stability. The ionic nature of the hydrobromide salt suggests polar protic solvents are a strong starting point, while the substituted phenyl ring indicates that polar aprotic solvents and co-solvent systems should be thoroughly investigated. The protocols outlined in this document provide a robust framework for achieving reliable and reproducible solubility data, facilitating successful downstream applications in research and drug development.

References

-

Thiazole - Solubility of Things. [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link]

-

Hydrobromide - Grokipedia. [Link]

-

2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem. [Link]

-

Chemical Properties of Thiazole, 2-amino-5-nitro-4-(p-nitrophenyl) (CAS 102300-80-1). [Link]

-

Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J. [Link]

-

Hydrobromide - Wikipedia. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. jetir.org [jetir.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrobromide - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01278J [pubs.rsc.org]

Storage and handling requirements for thiazole hydrobromide salts

Application Note: Storage, Handling, and Stability Maintenance of Thiazole Hydrobromide Salts

Executive Summary

Thiazole hydrobromide (HBr) salts represent a critical class of pharmaceutical intermediates and active ingredients (e.g., thiamine analogs, pramipexole derivatives). While the thiazole ring itself offers robust aromatic stability, the hydrobromide counterion introduces significant challenges regarding hygroscopicity and acidity .

This guide provides a self-validating protocol for the storage and handling of these salts. The core directive is to mitigate the "Moisture-Acidity Cycle": HBr salts absorb atmospheric water, creating a concentrated acidic micro-environment that can catalyze the degradation of sensitive side chains or induce deliquescence.

Physicochemical Profile & Stability Logic

To handle these compounds effectively, one must understand the interplay between the heterocyclic core and the counterion.

The Thiazole Core vs. The HBr Counterion

-

Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen.[1][2] It is generally resistant to oxidation but can be prone to ring-opening under strong basic conditions or extreme oxidative stress.

-

Hydrobromide Salt: Formed to improve aqueous solubility. However, HBr salts are often more hygroscopic than their hydrochloride (HCl) counterparts due to the larger ionic radius and polarizability of the bromide ion, which can facilitate water coordination in the crystal lattice.

The Degradation Mechanism (The "Moisture-Acidity Cycle")

The primary failure mode for Thiazole HBr salts is not spontaneous decomposition, but moisture-induced hydrolysis.

-

Hygroscopic Uptake: The salt absorbs ambient moisture.[3]

-